1-acetyl-N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-4-piperidinecarboxamide
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Description
The compound “1-acetyl-N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-4-piperidinecarboxamide” is a complex organic molecule. It contains several functional groups, including an acetyl group, a benzyl group, a methylamino group, a pyridinyl group, and a piperidinecarboxamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the benzyl group could be introduced through a benzylic amine synthesis by amination (arylation) . The piperidinecarboxamide group might be formed through a reaction involving a carboxylic acid or anhydride . The pyridinyl group could be introduced through reactions involving pyridinium salts .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzyl(methyl)amino group would likely be attached to the 2-position of the pyridine ring, and the piperidinecarboxamide group would likely be attached to the pyridine ring via a methylene (-CH2-) group .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the benzyl group could undergo reactions at the benzylic position . The piperidinecarboxamide group could participate in reactions involving the carbonyl group or the amide nitrogen .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. For example, it would likely be a solid at room temperature, and its solubility in various solvents would depend on the nature of the functional groups present .Mechanism of Action
The mechanism of action of this compound is not clear without additional context. If it is intended to be a drug molecule, its mechanism of action would depend on its interactions with biological targets. For example, a similar compound, lacosamide, is used for the treatment of partial-onset seizures and primary generalized tonic-clonic seizures .
Future Directions
The future directions for research on this compound could be quite varied. For example, it could be investigated as a potential pharmaceutical compound, given the biological activity of similar compounds . Alternatively, it could be used as a building block for the synthesis of more complex organic molecules .
Properties
IUPAC Name |
1-acetyl-N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-17(27)26-13-10-19(11-14-26)22(28)24-15-20-9-6-12-23-21(20)25(2)16-18-7-4-3-5-8-18/h3-9,12,19H,10-11,13-16H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYRXUKSNABOAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NCC2=C(N=CC=C2)N(C)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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